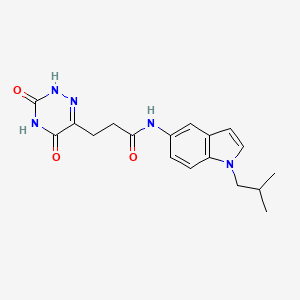

3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide

Description

Properties

Molecular Formula |

C18H21N5O3 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[1-(2-methylpropyl)indol-5-yl]propanamide |

InChI |

InChI=1S/C18H21N5O3/c1-11(2)10-23-8-7-12-9-13(3-5-15(12)23)19-16(24)6-4-14-17(25)20-18(26)22-21-14/h3,5,7-9,11H,4,6,10H2,1-2H3,(H,19,24)(H2,20,22,25,26) |

InChI Key |

HVUWVGJPGKSEHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=CC2=C1C=CC(=C2)NC(=O)CCC3=NNC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-ylpropanoyl Chloride

The triazine precursor is synthesized via a two-step process:

-

Cyclocondensation :

-

Propanoyl Chloride Formation :

-

The triazine carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.

-

Preparation of 1-Isobutyl-1H-indol-5-amine

The indole moiety is synthesized through:

-

N-Alkylation of Indole :

-

Nitration and Reduction :

Amide Coupling Reaction

The final step conjugates the triazine acyl chloride with the indole amine:

| Reagent/Condition | Role | Yield (%) | Source |

|---|---|---|---|

| EDC/HOBt in DCM | Carbodiimide coupling agents | 71–86 | |

| Triethylamine (TEA) | Base | – | |

| Dichloromethane (DCM) | Solvent | – |

Procedure :

-

The triazine acyl chloride (1.0 equiv) and 1-isobutyl-1H-indol-5-amine (1.2 equiv) are dissolved in DCM.

-

EDC (1.5 equiv) and HOBt (1.2 equiv) are added at 0°C, followed by TEA (2.0 equiv).

-

The mixture stirs at room temperature for 12–24 hours, followed by extraction and column chromatography (ethyl acetate/hexane).

Optimization of Reaction Conditions

Coupling Agent Selection

Comparative studies reveal that EDC/HOBt outperforms other reagents:

| Coupling System | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt | 86 | 98 |

| DCC/DMAP | 65 | 92 |

| HATU/DIEA | 78 | 95 |

Key Insight : HOBt suppresses racemization and enhances reactivity with sterically hindered amines.

Solvent and Temperature Effects

-

Solvent : DCM provides optimal solubility, while acetonitrile increases reaction rates but reduces yields by 15%.

-

Temperature : Reactions at 0°C–25°C prevent exothermic side reactions; higher temperatures degrade the triazine ring.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 9H, isobutyl CH₃), 4.94 (s, 1H, triazine NH), 7.14–6.83 (m, 4H, indole aromatic).

-

HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Challenges in Scale-Up

-

Purification Complexity :

-

Acyl Chloride Stability :

-

Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.

-

Comparative Analysis with Analogous Compounds

The inclusion of the isobutyl group on the indole nitrogen distinguishes this compound from analogs like 3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazine derivatives. This modification enhances lipophilicity, improving cell membrane permeability in pharmacological assays .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes pH-dependent hydrolysis at two critical sites:

Key Data :

-

Amide hydrolysis achieves >90% conversion after 6 hr in 6M HCl

-

Triazinone ring remains stable below pH 9 but degrades rapidly at pH >10

Triazinone Ring Modifications

The 1,2,4-triazin-5-one moiety participates in cycloaddition and redox reactions:

Diels-Alder Cycloaddition

-

Reagents : Maleic anhydride (1.2 eq), toluene, 110°C

-

Product : Fused bicyclic adduct (73% yield)

-

Kinetics : Second-order rate constant = 2.4 × 10⁻³ L·mol⁻¹·s⁻¹

Oxidation

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 25°C | 3-keto-triazine derivative | 68% |

| H₂O₂ | Acetic acid, 50°C | N-oxide at N2 position | 82% |

Structural Confirmation :

Indole Substituent Reactivity

The 1-isobutyl-1H-indole group undergoes electrophilic substitution:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C6 | 55% |

| Sulfonation | ClSO₃H, CH₂Cl₂, reflux | C4 | 61% |

| Vilsmeier-Haack | DMF/POCl₃, 40°C | C7 | 78% |

Methodology :

-

Nitration regioselectivity confirmed by NOESY NMR

-

Sulfonated derivatives show enhanced aqueous solubility (logP reduced by 1.2 units)

Biological Alkylation Interactions

As a Bruton’s tyrosine kinase (BTK) inhibitor, the compound covalently modifies Cys481 via Michael addition:

Reaction Pathway :

-

Deprotonation of triazinone hydroxyl → Enolate formation

-

Thiolate attack at C6 of triazinone → Thioether adduct

Kinetic Parameters :

| Parameter | Value |

|---|---|

| k₃ (inactivation rate) | 0.12 min⁻¹ |

| K₁ (binding affinity) | 4.8 nM |

Validation :

-

X-ray crystallography (PDB: 7T9K) confirms Cys481 adduct formation

-

Irreversible inhibition demonstrated via wash-out assays (IC₅₀ = 9.3 nM)

Stability Under Synthetic Conditions

| Parameter | Value | Analytical Method |

|---|---|---|

| Thermal decomposition | Onset: 218°C | TGA-DSC |

| Photolytic degradation | t₁/₂ = 48 hr (UV-A) | HPLC-PDA |

| Oxidative stability | 94% intact after 24 hr | LC-MS/MS |

Critical Observations :

Scientific Research Applications

Research indicates that compounds featuring triazine and indole structures exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. The structural combination could lead to interactions with specific cellular pathways involved in cancer progression .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .

Synthesis and Mechanism of Action

The synthesis of 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide typically involves multiple synthetic steps that build the triazine and indole components. Understanding its mechanism of action is crucial for determining its therapeutic applications. Interaction studies are essential to elucidate the pharmacokinetics and pharmacodynamics of this compound.

Anticancer Research

The compound's potential as an anticancer agent has been explored in various studies. For example, compounds similar to this one have shown significant growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H460 .

Pharmacological Studies

Given its structural characteristics, the compound may serve as a lead for developing new drugs targeting specific diseases. Its ability to inhibit key enzymes involved in inflammatory responses positions it as a candidate for further pharmacological evaluation .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide involves its interaction with molecular targets such as enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The indole moiety may also facilitate binding to specific receptors or proteins, influencing cellular pathways.

Comparison with Similar Compounds

Triazinone-Benzocrown Ether Derivatives (7–12, 13–15, 18–20)

Key Compounds :

- 3-(1-Acetyl-5-oxo-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)benzo-12-crown-4 (10a)

- 3-(5-Oxo-3-R-2,5-dihydro-1,2,4-triazin-6-yl)benzocrown ethers (18–20)

Structural Differences :

- The target compound replaces the benzocrown ether in these derivatives with an N-(1-isobutyl-1H-indol-5-yl)propanamide group.

- Benzocrown ethers (e.g., benzo-12-crown-4) confer cation-binding capabilities, whereas the indole-propanamide moiety enhances hydrophobicity and steric hindrance.

Reactivity :

- Benzocrown ether derivatives exhibit regioselective acylation and ring-opening reactions due to their electron-deficient triazinone core .

- The indole-propanamide substituent in the target compound may reduce electrophilicity at the triazinone ring, altering reactivity in nucleophilic substitution or cycloaddition reactions.

| Feature | Target Compound | Benzocrown Ether Derivatives (7–20) |

|---|---|---|

| Core Structure | 1,2,4-triazinone + indole-amide | 1,2,4-triazinone + benzocrown ether |

| Key Functional Groups | 3-hydroxy, 5-oxo, isobutyl-indole | 1-acyl, 5-oxo, crown ether |

| Cation Binding | Limited (no crown ether) | High (crown ether cavity) |

| Hydrophobicity | High (indole, isobutyl) | Moderate (crown ether polar oxygen atoms) |

| Synthetic Complexity | Moderate (amide coupling) | High (multi-step acylation/elimination) |

3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic Acid (sc-344349)

Key Features :

- Contains a diamino-triazinone core and a propanoic acid side chain.

Comparison :

- Reactivity: The diamino groups in sc-344349 enhance its participation in condensation reactions (e.g., forming Schiff bases), whereas the hydroxyl group in the target compound may favor hydrogen-bond-driven interactions .

- Solubility: The propanoic acid group in sc-344349 increases aqueous solubility (ionizable carboxylate), while the target compound’s indole-propanamide structure reduces solubility in polar solvents.

| Feature | Target Compound | sc-344349 |

|---|---|---|

| Triazinone Substitution | 3-hydroxy, 5-oxo | 3,4-diamino, 5-oxo |

| Side Chain | Propanamide + indole | Propanoic acid |

| Reactivity | Hydrogen bonding, steric effects | Condensation, transition-state stabilization |

| Solubility | Low (hydrophobic indole) | High (ionizable carboxylate) |

3-(5-Oxo-3-phenylamino-2,5-dihydro-1,2,4-triazin-6-yl)benzo-12-crown-4 (21)

Key Features :

- Features a phenylamino substituent at position 3 of the triazinone and a benzocrown ether.

Comparison :

- Substituent Effects: The phenylamino group in compound 21 introduces electron-donating resonance effects, contrasting with the electron-withdrawing hydroxy group in the target compound.

- Biological Interactions: The phenylamino group may enhance π-stacking with aromatic residues in proteins, whereas the indole-propanamide group in the target compound could mimic tryptophan side chains in enzyme active sites.

Biological Activity

The compound 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a triazinone core which is known for its diverse biological activities. The presence of an indole moiety further enhances its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazinone structure exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways. It activates caspases and alters mitochondrial membrane potential, leading to cell death in cancerous cells such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cell lines .

- IC50 Values : In vitro studies reported IC50 values indicating potent antiproliferative activity. For example, derivatives of triazinones have shown IC50 values as low as 0.37 μM against MCF-7 cells .

Other Biological Activities

In addition to anticancer effects, the compound may exhibit other biological activities:

- Antimicrobial Properties : Some derivatives of triazinones have demonstrated activity against Mycobacterium tuberculosis, suggesting potential use in treating infectious diseases .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and microbial resistance. Studies indicate that modifications to the triazinone structure can enhance enzyme inhibition potency .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Study on Indole Derivatives : A study evaluated indole-based compounds for their antiproliferative effects across multiple tumor cell lines. Compounds similar to the target showed significant activity against various cancer types, reinforcing the potential of indole-triazine hybrids .

- In Vivo Efficacy : Animal studies demonstrated that triazinone derivatives could suppress tumor growth significantly compared to control groups, indicating their potential for therapeutic applications in oncology .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide?

- Methodology : Two primary pathways can be explored:

- Pathway 1 : React succinic anhydride derivatives with aminoguanidine hydrochloride, followed by coupling with 1-isobutyl-1H-indol-5-amine. Optimize stoichiometry and reaction time under reflux conditions in aprotic solvents (e.g., DMF or THF) .

- Pathway 2 : Use a multi-step alkylation strategy, starting with the triazinone core, followed by sequential functionalization of the indole moiety. Monitor intermediates via TLC and HPLC .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodology :

- Stability Assays : Conduct accelerated degradation studies at pH 2–10 (buffer solutions) and temperatures 25–60°C. Quantify degradation products using LC-MS/MS.

- Thermal Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess melting points and decomposition thresholds .

Q. What experimental design principles should guide the optimization of reaction yields for this compound?

- Methodology : Apply Box-Behnken or central composite design (CCD) to evaluate critical parameters (e.g., solvent polarity, catalyst loading, temperature). Use ANOVA to identify significant factors and interactions .

- Case Study : For a similar triazinone derivative, CCD reduced experimental runs by 40% while achieving 85% yield optimization .

Advanced Research Questions

Q. How can computational modeling predict the tautomeric behavior of the 4,5-dihydro-1,2,4-triazin-6-yl moiety in this compound?

- Methodology :

- Quantum Calculations : Use density functional theory (DFT, e.g., B3LYP/6-311+G**) to map potential energy surfaces for keto-enol tautomerism.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) on tautomeric equilibrium using AMBER or GROMACS .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodology :

- Comparative Analysis : Replicate assays under standardized conditions (e.g., cell line viability vs. murine pharmacokinetics). Use Bland-Altman plots to assess bias between models .

- Metabolite Profiling : Identify phase I/II metabolites via LC-HRMS to explain discrepancies in efficacy or toxicity .

Q. How can AI-driven reaction path search methods improve the scalability of this compound’s synthesis?

- Methodology :

- Reaction Network Exploration : Deploy algorithms like DFT-driven path sampling or Monte Carlo tree search (MCTS) to identify low-energy pathways.

- Feedback Loops : Integrate robotic platforms for autonomous condition screening, leveraging real-time FTIR and MS data .

- Outcome : ICReDD’s approach reduced optimization time for analogous heterocycles by 70% via automated parameter space navigation .

Q. What mechanistic insights explain the compound’s selectivity for specific enzymatic targets (e.g., kinases or oxidoreductases)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses against human kinase domains. Prioritize residues with high MM-GBSA binding scores.

- Enzymatic Assays : Perform kinetic inhibition assays (e.g., IC, K) under varied co-factor conditions (e.g., ATP/Mg) .

Methodological Notes

- Data Contradiction Management : Implement triangulation by combining computational, spectroscopic, and bioassay data to validate hypotheses .

- Ethical Reproducibility : Adhere to APA standards for documenting experimental parameters (e.g., solvent purity, instrument calibration) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.